molecular formula C8H13ClN2 B1586365 4-Ethylphenylhydrazine hydrochloride CAS No. 53661-18-0

4-Ethylphenylhydrazine hydrochloride

Cat. No. B1586365
CAS RN: 53661-18-0
M. Wt: 172.65 g/mol
InChI Key: YGFUKCJADFMHGW-UHFFFAOYSA-N
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Description

4-Ethylphenylhydrazine hydrochloride (EPH) is an organic compound used as a reagent in a variety of laboratory experiments. It is a white crystalline solid with a melting point of 95-97°C and is soluble in water, alcohol, and ether. EPH is used in a variety of chemical syntheses, including the preparation of dyes, pharmaceuticals, and other organic compounds. It has also been used in scientific research applications such as the detection of certain enzymes and the analysis of certain metabolites.

Scientific research applications

Synthesis Processes

  • Continuous-Flow Synthesis: 4-Ethylphenylhydrazine hydrochloride is involved in processes such as the continuous-flow synthesis of ethylphenylhydrazine derivatives. For example, Yu et al. (2015) described a process for synthesizing 2-ethylphenylhydrazine hydrochloride via a continuous-flow reactor, showcasing the efficiency of such methods in organic synthesis (Yu et al., 2015).

Pharmaceutical Synthesis

  • Synthesis of Pharmaceutical Compounds: Compounds similar to 4-ethylphenylhydrazine hydrochloride, like phenylhydrazine hydrochloride, are used in the synthesis of various pharmaceutical compounds. For instance, Achutha et al. (2017) synthesized a compound using phenylhydrazine hydrochloride, which was characterized for its potential pharmaceutical properties (Achutha et al., 2017).

Chemical Synthesis and Structural Analysis

  • Chemical Synthesis and Analysis: The compound is instrumental in chemical synthesis, including the synthesis of heterocyclic compounds and structural analyses. Chen Yong (1999) described the synthesis of o-ethylphenylhydrazine, emphasizing the importance of such compounds in complex chemical reactions (Chen Yong, 1999).

Antimicrobial and Herbicidal Activities

  • Antimicrobial and Herbicidal Applications: Derivatives of phenylhydrazine hydrochloride have been evaluated for their antimicrobial and herbicidal activities. For example, Xu et al. (2008) synthesized novel pyridazine derivatives and evaluated their herbicidal activities (Xu et al., 2008).

Tumor Research

  • Tumor Research: Certain phenylhydrazine hydrochloride derivatives have been used in tumor research.

Tumor Research Involving 4-Ethylphenylhydrazine Hydrochloride and Related Compounds

  • Tumorigenic Effects in Animal Models: Studies have explored the tumorigenic potential of phenylhydrazine hydrochloride derivatives. For example, Tóth et al. (1977) investigated the tumorigenic effect of 4-methylphenylhydrazine hydrochloride in Swiss mice, finding significant incidences of lung and blood vessel tumors following administration (Tóth, Tompa, & Patil, 1977).

  • Study of Tumor Induction by Hydrazine Derivatives: Research by Shimizu, Nagel, and Tóth (1974) demonstrated that ethylhydrazine hydrochloride could induce lung and blood vessel tumors in mice. This study highlighted the tumorigenic nature of this hydrazine derivative (Shimizu, Nagel, & Tóth, 1974).

  • Cancer Cell Line Studies and Molecular Modeling: Other studies have focused on synthesizing compounds using hydrazine derivatives and assessing their anti-tumor activities. For instance, Mohareb, Abdallah, and Abdelaziz (2014) synthesized various compounds and evaluated their inhibitory effects on cancer cell lines, highlighting the potential of these compounds in cancer therapy (Mohareb, Abdallah, & Abdelaziz, 2014).

properties

IUPAC Name

(4-ethylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-2-7-3-5-8(10-9)6-4-7;/h3-6,10H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFUKCJADFMHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375448
Record name 4-Ethylphenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylphenylhydrazine hydrochloride

CAS RN

53661-18-0
Record name 4-Ethylphenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethylphenylhydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
YC Xu, JM Schaus, C Walker, J Krushinski… - Journal of medicinal …, 1999 - ACS Publications
It has been observed that reported 5-HT 1D receptor agonists have at least one heteroatom (N, O, or S) on the 5-substituent of the indole. This has led to the hypothesis that a 5-…
Number of citations: 31 pubs.acs.org
Y Xia, X Sun, D Feng, X Wang, Z Li, C Ma, H Zhang… - Talanta, 2022 - Elsevier
… For the synthesis of alkyl-substituted carbazoles and tetrahydro-4H-carbazoles, about 0.3 mmol phenylhydrazine hydrochloride (or 4-ethylphenylhydrazine hydrochloride) and 0.2 mmol …
Number of citations: 1 www.sciencedirect.com
P Pal, M Fragis, S Dharavath, JW Johnson… - Synthesis, 2022 - thieme-connect.com
Vinyl sulfides accessed via Wittig olefination with thioalkylphosphonium salts are used as aldehyde- or ketone surrogates in Fischer indole reactions. These vinyl sulfides react with …
Number of citations: 3 www.thieme-connect.com
P Wu, H He, H Ma, B Tu, J Li, S Guo, S Chen, N Cao… - Bioorganic …, 2021 - Elsevier
… According to the above general procedures, derivative 2j was prepared via Fischer indole synthesis of compound 1 with 4-ethylphenylhydrazine hydrochloride and purified with …
Number of citations: 18 www.sciencedirect.com
DV Kurandina, EV Eliseenkov, PV Ilyin, VP Boyarskiy - Tetrahedron, 2014 - Elsevier
An efficient and convenient method for the synthesis of aryl hydrazines has been developed via copper-catalyzed cross-coupling of aryl bromides and hydrazine with a readily …
Number of citations: 17 www.sciencedirect.com

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